molecular formula C26H22ClN3O2 B2521509 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-53-6

3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B2521509
CAS No.: 887221-53-6
M. Wt: 443.93
InChI Key: SKMYRMYDFRWYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H22ClN3O2 and its molecular weight is 443.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

This compound is likely involved in chemical reactions leading to the formation of diverse heterocyclic derivatives, crucial in medicinal chemistry and material science. For example, reactions of similar compounds with aryl isocyanates, aryl isothiocyanates, and cyanamides have led to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions include alkylation at nitrogen atoms and afford compounds with potential biological activity (Shestakov et al., 2009). Furthermore, the copper(II)-catalyzed synthesis has been employed to synthesize benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via a difunctionalization reaction, showcasing the compound's versatility in synthetic organic chemistry (Liu & Sun, 2012).

Potential in Medicinal Chemistry

Compounds within this chemical class demonstrate significant potential in the development of new therapeutic agents. For example, derivatives of pyrimido[5,4-b]indole have been synthesized and evaluated for their in vitro alpha 1 adrenoceptor affinity, indicating their potential as potent and selective alpha 1 adrenoceptor ligands. Such compounds have shown remarkable selectivity, making them candidates for further exploration in drug development (Russo et al., 1991).

Applications in Material Science

Moreover, derivatives of similar structures have been investigated for their photochromic properties, indicating potential applications in the development of novel materials for electronics and photonics. For instance, nonsymmetric dihetarylethenes based on benzindole and thiophene have been synthesized, displaying reversible photocyclization and ring-opening reactions, suggesting their utility in creating thermally stable photochromic systems (Nakayama et al., 1991).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing the compound for antimicrobial, anti-inflammatory, or anticancer activity, among other possibilities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 3-chlorobenzylamine with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione followed by benzyl protection and subsequent reduction of the nitro group to an amine. The benzyl group is then deprotected to yield the final product.", "Starting Materials": [ "3-chlorobenzylamine", "5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "benzyl chloride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in acetic acid to yield 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 2: Protection of the benzyl group using benzyl chloride and sodium hydroxide in ethanol to yield 3-(benzyloxy)-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 3: Reduction of the nitro group to an amine using sodium borohydride in ethanol to yield 3-(benzyloxy)-1-(3-chlorobenzyl)-5-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 4: Deprotection of the benzyl group using hydrochloric acid to yield 3-benzyl-1-(3-chlorobenzyl)-5-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 5: Cyclization of the amine with acetic anhydride in acetic acid to yield 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione" ] }

CAS No.

887221-53-6

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.93

IUPAC Name

3-benzyl-1-[(3-chlorophenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O2/c1-17-11-12-22-21(13-17)23-24(28(22)2)25(31)30(15-18-7-4-3-5-8-18)26(32)29(23)16-19-9-6-10-20(27)14-19/h3-14H,15-16H2,1-2H3

InChI Key

SKMYRMYDFRWYDB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)Cl)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.